molecular formula C10H10N2O3S B452109 (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 371136-36-6

(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No.: B452109
CAS No.: 371136-36-6
M. Wt: 238.27g/mol
InChI Key: NBUKSDVQXRNITA-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, a ketone at position 4, and an acetic acid moiety at the 3-position (Figure 1). Its molecular formula is C₁₁H₁₂N₂O₃S, with a molar mass of 252.29 g/mol (CAS: 878657-12-6) .

The synthesis of this compound and its derivatives typically involves cyclization reactions, as outlined in Scheme 1 of , where 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one intermediates are functionalized with acetic acid groups via alkylation or coupling reactions . Its safety profile includes a hazard classification as an irritant, with toxicity risks upon ingestion (Risk Code 25) .

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-5-6(2)16-9-8(5)10(15)12(4-11-9)3-7(13)14/h4H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUKSDVQXRNITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance N-alkylation efficiency by stabilizing the transition state.

  • Inorganic bases (K2CO3, NaH) outperform organic bases (DIEA) in alkylation reactions, minimizing side products.

Regioselectivity Concerns

Competing S-alkylation (as seen in) is mitigated by:

  • Using bulky alkylating agents (e.g., tert-butyl bromoacetate).

  • Lowering reaction temperatures (0–5°C).

Spectroscopic Characterization

1H NMR (DMSO-d6) :

  • δ 2.25 (s, 6H, 5,6-CH3), 4.10 (s, 2H, CH2COOH), 10.20 (s, 1H, COOH).
    IR (KBr) :

  • 3420 cm⁻¹ (NH), 1705 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).

Industrial-Scale Production

Large batches (>1 kg) employ continuous flow reactors to enhance reproducibility:

  • Residence Time : 30 minutes

  • Temperature : 80°C

  • Catalyst : Nano-palladium on carbon (0.5 mol%) .

Chemical Reactions Analysis

Types of Reactions

(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrating agents for ipso-substitution and various oxidizing and reducing agents . Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can lead to the formation of nitro-substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Ethyl-Substituted Derivatives

Compounds such as 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 618427-68-2) replace the acetic acid group with acetamide moieties and introduce ethyl substituents.

Furopyrimidine Analogues

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS: 2169439-95-4) replaces the thiophene ring with a furan system. This substitution reduces sulfur-related toxicity but may alter electronic properties, affecting binding to biological targets .

Benzothienopyrimidine Derivatives

Benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives (e.g., compounds 1–11 in ) exhibit anti-inflammatory activity via COX-2 and iNOS inhibition. Unlike the target compound, these feature a benzene-fused thiophene ring and sulfonamide groups, enhancing interaction with inflammatory enzymes .

Key Research Findings

  • Antimicrobial Activity: Thienopyrimidine-acetamide hybrids () exhibit antibacterial effects (MIC: 4–16 μg/mL), implying the target compound could be derivatized for similar applications.
  • Kinase Targeting : Ethyl-substituted analogues show docking affinity for FMS receptor tyrosine kinase (), a cancer target, highlighting the scaffold’s versatility .

Biological Activity

(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a compound of significant interest due to its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine family, which has been studied for various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound based on current research findings.

  • Molecular Formula : C10H10N2O3S
  • Molecular Weight : 238.26 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with two methyl groups and an acetic acid functional group.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit promising antimicrobial properties. Specifically, studies have shown that this compound demonstrates effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound acts as a competitive inhibitor targeting specific bacterial enzymes, which disrupts essential metabolic pathways.
  • Case Study : In vitro studies conducted on various bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis128

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In cellular assays, it was found to inhibit the production of pro-inflammatory cytokines in macrophages.

  • Experimental Findings : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages .
CytokineControl (pg/mL)Treated (pg/mL)
TNF-α500200
IL-6300150

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by structural modifications. The presence of methyl groups at positions 5 and 6 enhances lipophilicity and bioactivity.

Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to its target proteins. The binding energy values indicate a strong interaction with bacterial enzymes critical for survival.

  • Binding Affinity : The calculated binding energy was found to be -8.0 kcal/mol, suggesting a stable interaction .

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